beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-
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Overview
Description
Beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-: is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates with beta-Alanine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
Beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- include other thiazole derivatives and phenyl-substituted compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: These compounds are known for their antiviral and anticancer activities.
Properties
Molecular Formula |
C27H21ClF3N3O3S |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
3-[[4-[[N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H21ClF3N3O3S/c28-21-9-5-18(6-10-21)23-16-38-26(33-23)34(22-11-7-20(8-12-22)27(29,30)31)15-17-1-3-19(4-2-17)25(37)32-14-13-24(35)36/h1-12,16H,13-15H2,(H,32,37)(H,35,36) |
InChI Key |
CTJDFSIKSQVUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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